Tris(dipivalomethanato)praseodymium
Overview
Description
Tris(dipivalomethanato)praseodymium is a praseodymium complex where the metal ion is coordinated by three dipivalomethanato ligands. This complex is of interest due to its potential applications in NMR spectroscopy as a shift reagent, particularly for the analysis of phenolformaldehyde resins and molecules with multiple coordination sites .
Synthesis Analysis
The synthesis of praseodymium complexes can be achieved through various methods. For instance, praseodymium(III) complexes with heptadentate ligands have been prepared by reacting praseodymium(III) salts with specific ligands in acetonitrile . Although the synthesis of tris(dipivalomethanato)praseodymium is not explicitly detailed in the provided papers, similar synthetic strategies involving the reaction of praseodymium salts with appropriate ligands in suitable solvents could be inferred.
Molecular Structure Analysis
The molecular structure of praseodymium complexes can be quite intricate. For example, praseodymium(III) complexes with the trensal ligand are coordinated by four nitrogen atoms and three oxygen atoms, forming rare examples of lanthanide heptadentate complexes . While the specific molecular structure of tris(dipivalomethanato)praseodymium is not described, it can be anticipated that the praseodymium ion would exhibit coordination with oxygen atoms from the dipivalomethanato ligands, potentially leading to a complex geometry.
Chemical Reactions Analysis
Praseodymium complexes are known to catalyze various chemical reactions. For instance, praseodymium trifluoromethylsulfonate has been used as an efficient and recyclable catalyst for the synthesis of α-aminonitriles through a one-pot, three-component condensation reaction . This highlights the catalytic versatility of praseodymium complexes, suggesting that tris(dipivalomethanato)praseodymium could also participate in similar catalytic processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of praseodymium complexes can be quite diverse. The paramagnetic nature of praseodymium allows for its use in inducing shifts in NMR spectroscopy, which is a significant property of tris(dipivalomethanato)praseodymium . Additionally, the stability of praseodymium complexes, such as those with tris(diphenylphosphinoyl)methanide ligands, can be assessed through NMR spectroscopy, providing insights into their kinetic inertness and coordination environment .
Scientific Research Applications
NMR Spectroscopy Applications:
- Tris(dipivalomethanato)praseodymium has been used to induce shifts in NMR spectroscopy, which is beneficial for stereochemical analysis. For instance, it aided in determining the stereochemistry of cis and trans 4-tert-butyl 1,2,2-trimethyl cyclohexanols, as shown by Bélanger et al. (1971) in "Déplacement induit par un lanthanide en résonance magnétique nucléaire. Une application à un problème stéréochimique" (Bélanger, Freppel, Tizane, & Richer, 1971).
- Additionally, its use in the analysis of ketones was demonstrated, as its shifts in NMR spectra vary linearly with concentration, according to Bélanger et al. (1971) in "Lanthanide-induced shifts in nuclear magnetic resonance spectroscopy: application to ketones" (Bélanger, Freppel, Tizane, & Jean-Claude Richer, 1971).
Chemical Analysis and Spectroscopy:
- The compound has been employed in the simplification of complex overlapping aromatic absorptions in proton NMR spectra, as detailed by Hlubucek and Shapiro (1972) in "Lanthanide‐induced shifts in proton NMR spectra—IV: Praseodymium‐induced shifts to lower applied fields and obscured chemical shifts from lanthanide‐induced shift (LIS) data" (Hlubucek & Shapiro, 1972).
- It also facilitates the analysis of phenolformaldehyde resins by NMR spectroscopy, as reported by Anderson, Haines, and Stark (1972) in "Paramagnetic shifts induced by europium and praseodymium complexes in the NMR spectra of some substituted phenols" (Anderson, Haines, & Stark, 1972).
Applications in Organic Electroluminescent Devices:
- The praseodymium complex, specifically Praseodymium(dibenzoylmethanato)3(bathophenanthroline), has been used in organic electroluminescent devices, showcasing its potential in electronic applications, as described by Hong et al. (2001) in "Infrared and visible emission from organic electroluminescent devices based on praseodymium complex" (Hong, Liang, Liu Ruigang, Zang, Fan, Li, Hung, & Lee, 2001).
Catalysis and Chemical Synthesis:
- Praseodymium trifluoromethylsulfonate has been identified as an effective catalyst for the synthesis of α‐aminonitriles, highlighting its role in catalysis and synthesis, as found by De and Gibbs (2005) in "Praseodymium trifluoromethylsulfonate as an efficient and recyclable catalyst for the synthesis of α‐aminonitriles" (De & Gibbs, 2005).
properties
IUPAC Name |
praseodymium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Pr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDONDLBRVFKILD-LWTKGLMZSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Pr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Pr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57O6Pr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870884 | |
Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dipivalomethanato)praseodymium | |
CAS RN |
15492-48-5 | |
Record name | Tris(dipivaloylmethanato)praseodymium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015492485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Praseodymium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-.kappa.O3,.kappa.O5)-, (OC-6-11)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.